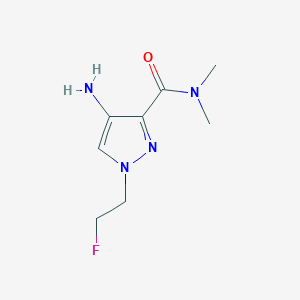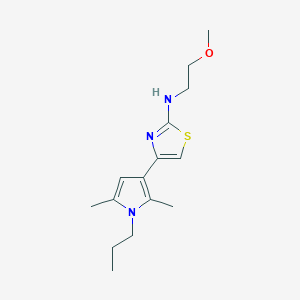
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a synthetic organic compound. It features a pyrrole ring substituted with dimethyl and propyl groups, a thiazole ring, and an amine group linked to a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Substitution Reactions: Introduction of the dimethyl and propyl groups onto the pyrrole ring through alkylation reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis or other cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling Reactions:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized conditions for higher yields and purity. This might involve continuous flow reactors, use of catalysts, and stringent control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the thiazole ring or the amine group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to a variety of functionalized derivatives.
科学研究应用
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biological Research: Studying its interactions with enzymes or receptors.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with pyrrole and thiazole rings can interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modulating their activity. The methoxyethyl amine group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the propyl and methoxyethyl groups.
4-(1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups.
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the methoxyethyl amine group.
Uniqueness
The unique combination of substituents in 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine may confer distinct biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-7-18-11(2)9-13(12(18)3)14-10-20-15(17-14)16-6-8-19-4/h9-10H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODBRVFOWSZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
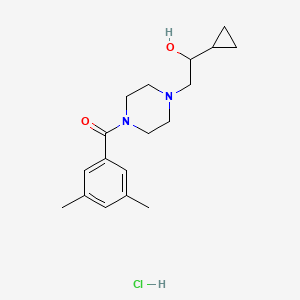
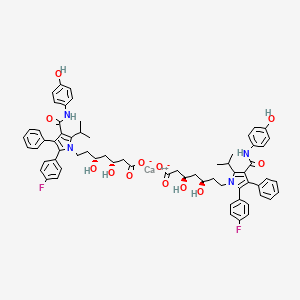
![ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2454287.png)
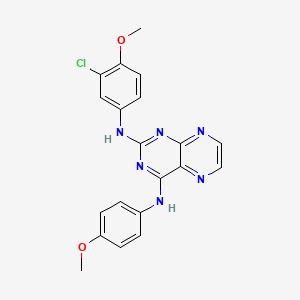

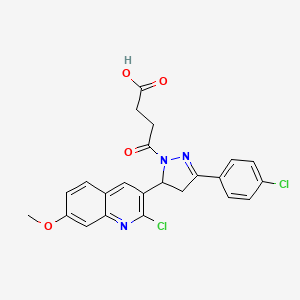

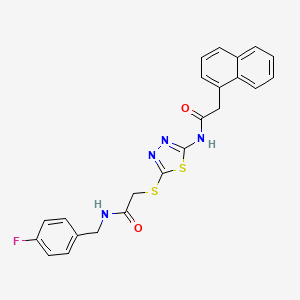
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)
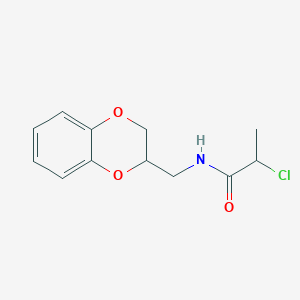
![6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454299.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)
